![molecular formula C8H6FNO B2804639 4-Fluoro-2-methylbenzo[d]oxazole CAS No. 1804412-63-2](/img/structure/B2804639.png)
4-Fluoro-2-methylbenzo[d]oxazole
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Overview
Description
4-Fluoro-2-methylbenzo[d]oxazole is a chemical compound with the molecular formula C8H6FNO and a molecular weight of 151.14 . It is a solid or liquid substance stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 4-Fluoro-2-methylbenzo[d]oxazole is 1S/C8H6FNO/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the fluorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
4-Fluoro-2-methylbenzo[d]oxazole is a solid or liquid substance that is stored in a refrigerator .Scientific Research Applications
- Anticancer Agents : Researchers have explored the anticancer potential of 4-fluoro-2-methylbenzo[d]oxazole derivatives. These compounds exhibit cytotoxicity against cancer cells, making them promising candidates for drug development .
- Fluorinated Oxazoles : Fluorinated derivatives find applications in materials science. For instance, electrochemical fluorination of 4-methyl-2-(propargylthio)oxazoles yields 4,5-difluoro-4-methyl-2-propargylthio-2-oxazolines, which may have interesting properties .
Medicinal Chemistry and Drug Development
Materials Science
Safety and Hazards
The safety information for 4-Fluoro-2-methylbenzo[d]oxazole includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Mode of Action
The exact nature of these interactions and the resulting changes are subjects of ongoing research .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-2-methylbenzo[d]oxazole . These factors include temperature, pH, and the presence of other molecules in the environment.
properties
IUPAC Name |
4-fluoro-2-methyl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJVKAJFMHDNEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methylbenzo[d]oxazole |
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